molecular formula C16H20N4O3S B2397175 N-(4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946258-64-6

N-(4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2397175
CAS No.: 946258-64-6
M. Wt: 348.42
InChI Key: UZWOUDHEKJUFLW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring and a pyridine ring. Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring. Pyridines are six-membered rings with one nitrogen atom and five carbon atoms. Both of these structures are common in biologically active molecules and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole and pyridine rings, followed by the introduction of the various substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and pyridine rings would likely make this compound aromatic, contributing to its stability. The various substituents attached to these rings would influence the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Multifunctional Reagents in Organic Synthesis

Research by Dömling and Illgen (2004) on 1-Isocyano-2-dimethylamino-alkenes highlighted their versatility as reagents in organic synthesis. These compounds facilitate multicomponent reactions (MCRs) for the assembly of complex molecules, including highly substituted thiazoles, which are valuable in creating diverse chemical libraries (Dömling & Illgen, 2004).

Antimicrobial Activity

Khidre and Radini (2021) synthesized novel thiazole derivatives that exhibited significant antimicrobial activities. These compounds were assessed for potential DNA gyrase inhibitory activity using molecular docking simulations, suggesting their utility in developing new antimicrobial agents (Khidre & Radini, 2021).

Anticancer Agents

Redda and Gangapuram (2007) investigated substituted 1,3,4-oxadiazoles and their derivatives for potential anticancer activities. The study emphasized the significance of functionalized tetrahydropyridine (THP) ring systems in biologically active compounds, including their roles in anti-inflammatory and anticancer applications (Redda & Gangapuram, 2007).

Corrosion Inhibitors

Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. Their work demonstrates how structural modifications of benzothiazole derivatives can significantly enhance their inhibition efficiency, protecting metals against corrosion in industrial applications (Hu et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would be how it interacts with biological targets in the body to produce its therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, future research could focus on optimizing its structure to improve its efficacy and reduce any side effects .

Properties

IUPAC Name

N-[4-[2-(3-methylbutylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-10(2)5-6-17-14(22)7-12-9-24-16(19-12)20-15(23)11-3-4-13(21)18-8-11/h3-4,8-10H,5-7H2,1-2H3,(H,17,22)(H,18,21)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWOUDHEKJUFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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